Methyl (S)-(+)-3-hydroxybutyrate

Catalog No.
S1972998
CAS No.
53562-86-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(+)-3-hydroxybutyrate

CAS Number

53562-86-0

Product Name

Methyl (S)-(+)-3-hydroxybutyrate

IUPAC Name

methyl (3S)-3-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

LDLDJEAVRNAEBW-BYPYZUCNSA-N

SMILES

CC(CC(=O)OC)O

Canonical SMILES

CC(CC(=O)OC)O

Isomeric SMILES

C[C@@H](CC(=O)OC)O

Organic Synthesis

Methyl (S)-(+)-3-hydroxybutyrate serves as a valuable chiral building block for the synthesis of other complex molecules. Its stereochemistry allows researchers to control the chirality of the final product, which is crucial in drug development and other fields where chirality plays a significant role. For instance, it can be used as a starting material for the synthesis of optically active hydroxy acid derivatives ().

Biochemistry and Metabolism Research

Methyl (S)-(+)-3-hydroxybutyrate is a metabolite naturally found in some fruits like papaya and mango (). Researchers can utilize it to study various metabolic pathways, particularly those involving the metabolism of short-chain fatty acids. By tracing the incorporation of Methyl (S)-(+)-3-hydroxybutyrate into cellular components, scientists can gain insights into cellular processes and potential therapeutic targets.

Material Science

The unique properties of Methyl (S)-(+)-3-hydroxybutyrate have sparked interest in its potential applications for material science. Some studies explore its use as a chiral component in the development of new biomaterials with specific functionalities. For instance, researchers are investigating its potential for creating novel drug delivery systems or biodegradable polymers ().

MHB is a synthetic organic compound not found naturally. It serves as a chiral starting material for various organic syntheses, particularly in the preparation of other chiral compounds []. Due to its specific stereochemistry (S-configuration), it allows for the controlled introduction of chirality into target molecules [].


Molecular Structure Analysis

MHB has a relatively simple molecular structure consisting of five carbon atoms, ten hydrogen atoms, and three oxygen atoms (C5H10O3). The key features include:

  • A carboxylate ester group (C=O-O-CH3), where a methyl group (CH3) is attached to a carboxylic acid group (COOH) through an ester linkage (C-O).
  • A hydroxy group (OH) attached to the third carbon atom, contributing to its name (hydroxybutyrate).
  • A stereocenter at the third carbon atom. The "S" designation indicates the spatial arrangement of the attached groups around this carbon [].

Chemical Reactions Analysis

  • Preparation of (-)-Methyl Elenolate: MHB can be deprotonated using a strong base to form the corresponding enolate, specifically (-)-methyl elenolate (CH2=C(OMe)CH3). This enolate is a valuable intermediate in organic synthesis due to its nucleophilic character, allowing for reactions with various electrophiles.
Methyl (S)-(+)-3-hydroxybutyrate + Base -> (-)-Methyl Elenolate + ROH (where R is the base)

Note

Specific reaction conditions and reagents used for this conversion depend on the chosen base.


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H10O3 []
  • Molecular Weight: 118.13 g/mol []
  • Physical State: Liquid []
  • Optical Rotation: [α]20/D +19.8° (neat) [] (indicates its optical activity due to chirality)
  • Boiling Point: 63 °C/10 mmHg (literature value) []
  • Density: 1.071 g/mL at 25 °C (literature value) []
  • Solubility: Miscible with alcohols, immiscible with water []

Mechanism of Action (Not Applicable)

MHB is not a biologically active molecule and doesn't have a known mechanism of action within living systems.

  • MHB may be irritating to the skin and eyes. Standard lab safety practices for handling organic chemicals should be followed when working with MHB [].
  • Specific data on its toxicity or flammability is not readily available. It's recommended to consult the Safety Data Sheet (SDS) from suppliers for detailed safety information.

XLogP3

-0.2

UNII

G10281A5AH

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

53562-86-0

Wikipedia

(S)-methyl 3-hydroxybutyrate

Dates

Modify: 2023-08-16

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